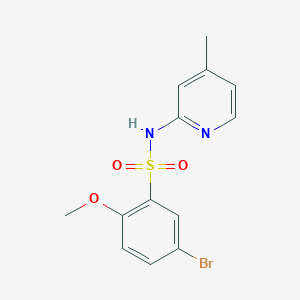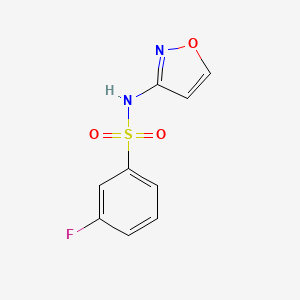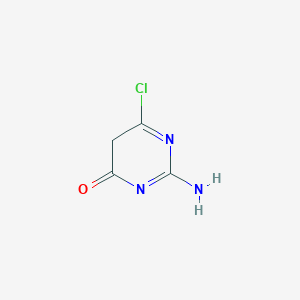![molecular formula C17H24N2O2 B7470111 N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7470111.png)
N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biotechnology, and materials science. This compound is also known as AzoTAB and has a molecular formula of C14H19N3O2.
Mécanisme D'action
The mechanism of action of N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide involves the disruption of bacterial and fungal cell membranes. The compound interacts with the cell membrane, causing damage to the lipid bilayer and leading to cell death.
Biochemical and Physiological Effects
In addition to its antimicrobial properties, N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide has also been shown to have anti-inflammatory and antioxidant effects. It has been found to reduce the production of pro-inflammatory cytokines and to scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide in lab experiments include its broad-spectrum antimicrobial activity and its ability to penetrate bacterial and fungal cell membranes. However, the limitations of using AzoTAB include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Orientations Futures
There are several potential future directions for the research on N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide. These include:
1. Development of new antimicrobial agents based on AzoTAB
2. Investigation of the compound's potential as an anti-inflammatory and antioxidant agent
3. Exploration of the compound's potential in materials science, such as in the development of new coatings or sensors
4. Further studies to determine the compound's safety and efficacy in vivo
5. Investigation of the compound's potential as a drug delivery system.
Méthodes De Synthèse
The synthesis of N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide involves the reaction of 3-methylbenzoic acid with 2-aminoethanol followed by the addition of azodicarboxamide. The resulting product is then purified through recrystallization to obtain a pure form of AzoTAB.
Applications De Recherche Scientifique
N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide has been extensively studied for its potential applications in various scientific fields. In medicine, AzoTAB has been investigated for its antibacterial and antifungal properties. It has been found to be effective against a wide range of bacterial and fungal strains, making it a promising candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-14-8-7-9-15(12-14)17(21)18-13-16(20)19-10-5-3-2-4-6-11-19/h7-9,12H,2-6,10-11,13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYWHTOWVBBZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)N2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57258452 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-2-benzofurancarboxylic acid [1-(4-acetamidoanilino)-1-oxopropan-2-yl] ester](/img/structure/B7470038.png)


![N-(5-chloranylpyridin-2-yl)-2-[(5,6-dimethyl-4-oxidanylidene-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide](/img/structure/B7470067.png)


![2-[[4-amino-5-(2-methoxy-5-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide](/img/structure/B7470090.png)
![[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7470097.png)


